N-(2-(cyclohex-1-en-1-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide
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Overview
Description
N-(2-(cyclohex-1-en-1-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a cyclohexene ring, an ethyl chain, and a hydroxypyrimidine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the cyclohexene ring: This can be achieved through the hydrogenation of benzene to form cyclohexane, followed by dehydrogenation to form cyclohexene.
Attachment of the ethyl chain: The cyclohexene is then reacted with ethyl bromide in the presence of a strong base such as sodium hydride to form 2-(cyclohex-1-en-1-yl)ethyl bromide.
Synthesis of the hydroxypyrimidine carboxamide: This involves the reaction of 6-hydroxypyrimidine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-(cyclohex-1-en-1-yl)ethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(cyclohex-1-en-1-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halides or alkyl derivatives.
Scientific Research Applications
N-(2-(cyclohex-1-en-1-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-(cyclohex-1-en-1-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering gene expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
N-(2-(cyclohex-1-en-1-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide can be compared with other similar compounds, such as:
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide: Similar in structure but with a methoxyphenyl group instead of a hydroxypyrimidine carboxamide group.
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(pyridin-3-yl)quinoline-4-carboxamide: Contains a pyridinylquinoline group, which may confer different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which may result in distinct chemical reactivity and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-6-oxo-1H-pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c17-12-8-11(15-9-16-12)13(18)14-7-6-10-4-2-1-3-5-10/h4,8-9H,1-3,5-7H2,(H,14,18)(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTLWTDVZHRJMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC(=O)NC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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